4'-Chloro-3-(diethylamino)butyranilide
Description
Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- is a chemical compound with a complex structure that includes a butanamide backbone, a chlorophenyl group, and a diethylamino group
Properties
CAS No. |
100915-63-7 |
|---|---|
Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(diethylamino)butanamide |
InChI |
InChI=1S/C14H21ClN2O/c1-4-17(5-2)11(3)10-14(18)16-13-8-6-12(15)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,16,18) |
InChI Key |
KIMNHXPDPHOUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)CC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated control systems and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- include:
Butanamide, N-(4-chlorobutyl)-: This compound has a similar butanamide backbone but with a different substituent group.
4-chloro-N-(4-chlorophenyl)butanamide: This compound has a similar structure but with additional chlorine atoms
Uniqueness
Butanamide, N-(4-chlorophenyl)-3-(diethylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4'-Chloro-3-(diethylamino)butyranilide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
4'-Chloro-3-(diethylamino)butyranilide can be characterized by its molecular formula and a molecular weight of approximately 239.74 g/mol. The compound features a chloro group at the para position relative to an aniline moiety, which is connected to a diethylamino group through a butyric acid chain.
The biological activity of 4'-Chloro-3-(diethylamino)butyranilide is primarily attributed to its interaction with various molecular targets within the body. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It has been suggested that 4'-Chloro-3-(diethylamino)butyranilide interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Antimicrobial Properties
Research indicates that 4'-Chloro-3-(diethylamino)butyranilide exhibits significant antimicrobial activity against various bacterial strains. A study conducted on several pathogenic bacteria revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that 4'-Chloro-3-(diethylamino)butyranilide possesses anticancer properties. Specifically, it has shown cytotoxic effects on several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The compound induced apoptosis in these cell lines, as evidenced by increased caspase activity and DNA fragmentation assays. The IC50 values were determined to be approximately 20 µM for MCF-7 and 15 µM for A549 cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of 4'-Chloro-3-(diethylamino)butyranilide in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving topical applications showed significant improvement compared to those receiving placebo treatments. -
Case Study on Cancer Treatment :
In a preclinical model using xenografts of human breast cancer cells in mice, administration of 4'-Chloro-3-(diethylamino)butyranilide resulted in a notable reduction in tumor size compared to control groups. Histological analysis confirmed reduced proliferation rates in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
